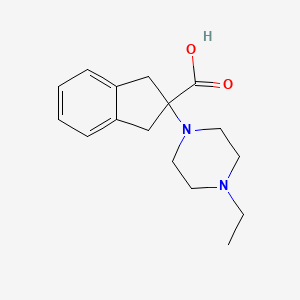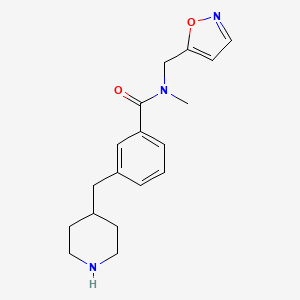![molecular formula C16H19ClN4O B5433792 1-(4-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5433792.png)
1-(4-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine is a chemical compound that is commonly referred to as CPP. It is a piperazine derivative that has gained significant attention in the scientific community due to its potential application in various fields. CPP has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
CPP acts as a modulator of various receptors and enzymes in the brain. It has been shown to bind to the serotonin receptor and modulate its activity. CPP has also been shown to modulate the activity of the dopamine receptor, which is involved in the regulation of mood and behavior. Additionally, CPP has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to an improvement in mood and behavior. Additionally, CPP has been shown to increase the activity of the NMDA receptor, which can lead to an improvement in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments. It is a highly specific tool compound that can be used to study the mechanism of action of various receptors and enzymes. Additionally, CPP is relatively easy to synthesize, making it readily available for use in experiments. However, CPP also has some limitations. It can be difficult to administer CPP to animals due to its low solubility in water. Additionally, CPP can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of CPP. One potential direction is the development of more specific and potent CPP analogs. These analogs could be used to study the mechanism of action of specific receptors and enzymes in greater detail. Another potential direction is the application of CPP in the treatment of neurological disorders. CPP could be used as a starting point for the development of novel therapeutics for depression, anxiety, and schizophrenia. Finally, CPP could be used to study the role of specific receptors and enzymes in the development of neurological disorders, which could lead to a better understanding of the underlying mechanisms of these disorders.
Méthodes De Synthèse
CPP can be synthesized using various methods. One of the most common methods is the reaction of 1-(4-chlorophenyl)piperazine with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1H-pyrazole-3-carboxylic acid. This reaction results in the formation of CPP as a white solid.
Applications De Recherche Scientifique
CPP has been studied extensively for its potential applications in scientific research. It has been used as a tool compound to study the mechanism of action of various receptors and enzymes. CPP has been shown to modulate the activity of serotonin receptors, dopamine receptors, and NMDA receptors. It has also been studied for its potential application in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(1-ethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-2-21-8-7-15(18-21)16(22)20-11-9-19(10-12-20)14-5-3-13(17)4-6-14/h3-8H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHOWOICUCMNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-hydroxy-2-methylbenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5433713.png)
![butyl 4-({4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5433721.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B5433728.png)
![3-({[1-(3-thienylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5433731.png)
![3-[3-(3-chloro-5-isoxazolyl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5433732.png)
![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433744.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5433747.png)

![(4aS*,8aR*)-6-[(3-ethylisoxazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5433761.png)
![3,6-dimethyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1-benzofuran-2-carboxamide](/img/structure/B5433780.png)
![1-(1-adamantyl)-2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5433788.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5433799.png)
![1-(4-{5-[(tert-butylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5433808.png)
